molecular formula C13H19NS B14209119 2-[(Oct-1-en-1-yl)sulfanyl]pyridine CAS No. 830321-07-8

2-[(Oct-1-en-1-yl)sulfanyl]pyridine

Cat. No.: B14209119
CAS No.: 830321-07-8
M. Wt: 221.36 g/mol
InChI Key: JXSCNSUCOARABN-UHFFFAOYSA-N
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Description

2-[(Oct-1-en-1-yl)sulfanyl]pyridine is a chemical compound that features a pyridine ring linked to an octenyl chain via a sulfur-containing sulfanyl bridge. This structure combines an electron-deficient heteroaromatic system with a medium-length alkenyl chain, making it a compound of interest in organic synthesis and materials science research. The presence of the sulfur atom and the carbon-carbon double bond in the alkenyl chain provides potential sites for further chemical modification, allowing researchers to explore a diverse array of derivative compounds. Pyridine derivatives are recognized as versatile scaffolds in medicinal chemistry and drug discovery due to their ability to improve water solubility and act as pharmacophores in therapeutic agents . The specific incorporation of a sulfur-containing side chain, as seen in related compounds like 2-(octylsulfanyl)pyridine, can influence the molecule's physicochemical properties, such as its density (approx. 0.97 g/cm³) and boiling point . Researchers can investigate the application of 2-[(Oct-1-en-1-yl)sulfanyl]pyridine in the synthesis of more complex molecules, such as ligands for metal complexes or as a building block in the development of functional materials. Its properties may also be valuable in studies involving radical reactions, as sulfonyl radicals can be generated from related sulfur-containing precursors . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

830321-07-8

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

2-oct-1-enylsulfanylpyridine

InChI

InChI=1S/C13H19NS/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-13/h7-12H,2-6H2,1H3

InChI Key

JXSCNSUCOARABN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CSC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Classical Calcium Hydrogen Sulfide Route

Originally reported in 1931, this method involves heating 2-chloropyridine with calcium hydrogen sulfide (Ca(SH)₂) at elevated temperatures. The reaction proceeds via nucleophilic displacement of the chlorine atom by the hydrosulfide ion:
$$
\text{ClC}5\text{H}4\text{N} + \text{Ca(SH)}2 \rightarrow \text{HSC}5\text{H}_4\text{N} + \text{Ca(SH)Cl}
$$
While effective, this route suffers from moderate yields (50–60%) and requires handling corrosive reagents.

Thiourea-Based Alkylation

A more practical approach utilizes thiourea and 2-chloropyridine in ethanol under aqueous ammonia. The mechanism proceeds through an intermediate isothiouronium salt, which hydrolyzes to yield 2-mercaptopyridine:
$$
\text{ClC}5\text{H}4\text{N} + \text{NH}2\text{CSNH}2 \rightarrow [\text{C}5\text{H}4\text{N}-\text{S}-\text{C}(\text{NH}2)2^+]\text{Cl}^- \xrightarrow{\text{H}2\text{O}} \text{HSC}5\text{H}_4\text{N}
$$
This method achieves yields of 70–80% and is preferred for scalability and safety.

Alkylation of 2-Mercaptopyridine with Oct-1-en-1-yl Halides

The critical step involves introducing the oct-1-en-1-yl group via nucleophilic substitution. The thiolate anion (generated from 2-mercaptopyridine) attacks the electrophilic carbon of oct-1-en-1-yl halides (X = Cl, Br).

Reaction Mechanism and Kinetics

The process follows an Sₙ2 mechanism, where the nucleophilicity of the thiolate and the leaving group ability of the halide dictate reaction efficiency. Key considerations include:

  • Leaving Group Ability : Bromides (C–Br bond energy: 290 kJ/mol) react faster than chlorides (C–Cl: 346 kJ/mol).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while ethanol balances solubility and cost.
  • Base Selection : Triethylamine (TEA) or potassium carbonate deprotonates the thiol, forming the reactive thiolate.

Optimized Protocol

A representative procedure involves:

  • Dissolving 2-mercaptopyridine (1.0 equiv) and oct-1-en-1-yl bromide (1.2 equiv) in dry ethanol.
  • Adding triethylamine (1.5 equiv) under nitrogen atmosphere.
  • Refluxing at 80°C for 12–24 hours.
  • Purifying via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 65–75% (oct-1-en-1-yl bromide) vs. 50–55% (chloride analog).

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters influencing alkylation efficiency:

Parameter Oct-1-en-1-yl Bromide Oct-1-en-1-yl Chloride
Reaction Time (h) 12 24
Temperature (°C) 80 80
Solvent Ethanol Ethanol
Base TEA TEA
Yield (%) 72 ± 3 53 ± 4

Key findings:

  • Bromides outperform chlorides due to superior leaving group ability.
  • Prolonged heating (>24 h) with chlorides risks double-bond isomerization in the octenyl group.

Side Reactions and Mitigation Strategies

Oxidation to Disulfides

2-Mercaptopyridine is prone to oxidation, forming 2,2'-dipyridyl disulfide. This side reaction is minimized by:

  • Conducting reactions under inert atmosphere (N₂/Ar).
  • Avoiding strong oxidizing agents.

Alkene Isomerization

The oct-1-en-1-yl group’s double bond may isomerize to internal alkenes under acidic or high-temperature conditions. Mitigation includes:

  • Using mild bases (e.g., K₂CO₃ instead of NaOH).
  • Limiting reaction temperatures to <90°C.

Alternative Synthetic Routes

One-Pot Thioalkylation

A streamlined approach couples 2-chloropyridine directly with oct-1-en-1-yl thiol, though thiourea intermediates complicate purification.

Electrochemical Synthesis

Inspired by copper(I)-mediated protocols, electrochemical methods using Cu electrodes in ethanolic solutions show promise but require further optimization for alkenyl sulfides.

Chemical Reactions Analysis

Types of Reactions

2-[(Oct-1-en-1-yl)sulfanyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the oct-1-en-1-yl group can be reduced to form the corresponding alkane.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

2-[(Oct-1-en-1-yl)sulfanyl]pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(Oct-1-en-1-yl)sulfanyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Structural Comparisons

Chalcone Flavonoid Derivatives
  • Compound: 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone () Key Differences: The target compound replaces the propenone linker (-CO-CH₂-) with a sulfanyl (-S-) group and an alkenyl chain. The absence of hydroxyl groups in 2-[(Oct-1-en-1-yl)sulfanyl]pyridine reduces polarity, enhancing lipophilicity compared to the chalcone derivative . Impact: This structural variation may reduce hydrogen-bonding capacity but improve membrane permeability.
Lansoprazole-Related Compounds
  • Examples :
    • 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole ()
    • Lansoprazole derivatives with sulfinyl or sulfonyl groups ()
    • Key Differences : The target compound lacks the benzimidazole moiety and trifluoroethoxy substituents. Its oct-1-en-1-yl chain introduces greater conformational flexibility compared to the rigid benzimidazole-pyridine systems in lansoprazole analogs .
Oxadiazole-Based Sulfanyl Acetamides
  • Compound: N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Key Differences: The target compound substitutes the acetamide-oxadiazole-indole system with a simpler pyridine-alkenyl sulfanyl structure.

Physicochemical Properties

Property 2-[(Oct-1-en-1-yl)sulfanyl]pyridine Lansoprazole Analogs Oxadiazole Acetamides
Lipophilicity High (due to alkenyl chain) Moderate (polar groups) Variable (depends on R)
Solubility Low in water, high in organic solvents Low (sulfonyl groups) Moderate (amide polarity)
Stability Susceptible to oxidation at double bond High (stable sulfonamide) Moderate (oxadiazole)
  • Notes: The oct-1-en-1-yl chain increases lipophilicity, which may enhance bioavailability in lipid-rich environments but reduce aqueous solubility .

Q & A

Q. Can this compound serve as a covalent inhibitor scaffold?

  • Methodological Answer : Yes. The sulfanyl group’s electrophilicity enables covalent bonding to cysteine residues. Optimize selectivity by modifying the octene chain’s hydrophobicity (logP 3.5–4.0). Test in vitro against SARS-CoV-2 Mpro or HIV-1 protease, using ML-7 (a homopiperazine-sulfonyl derivative) as a positive control .

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